

Application Notes and Protocols: Tolinapant with Weekly Cisplatin and Concurrent Radiotherapy

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Compound Focus: Tolinapant

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Introduction and Rationale

The combination of **Tolinapant**, a novel oral inhibitor of apoptosis protein (IAP) antagonist, with established chemoradiotherapy regimens represents a promising strategy to overcome treatment resistance and improve outcomes in locally advanced cancers. The rationale for this combination is rooted in the synergistic induction of apoptosis. While **concurrent chemoradiotherapy with weekly Cisplatin (40 mg/m²)** serves as a standard-of-care cytotoxic foundation in several malignancies, its efficacy is often limited by pathological evasion of apoptosis [1] [2]. **Tolinapant** targets this resistance mechanism by blocking cIAP1, cIAP2, and XIAP, thereby sensitizing tumor cells to cisplatin- and radiation-induced cell death [1] [3]. Preclinical studies in cervical carcinoma and head and neck squamous cell carcinoma (HNSCC) models demonstrated that the addition of **Tolinapant** to cisplatin and radiation significantly enhanced tumor growth inhibition and apoptosis, providing a strong justification for clinical translation [1].

Quantitative Data Summary

The following tables summarize key efficacy, safety, and dosing data from available clinical trials investigating the **Tolinapant** combination.

Table 1: Summary of Clinical Trials Incorporating Tolinapant and Cisplatin-based Therapy

Trial Name / Reference	Phase	Cancer Type	Patient Population	Key Treatment Components
CRAIN [1]	Ib	Cervical Cancer	Newly diagnosed, locally advanced	Tolinapant (escalating doses) + Cisplatin (40 mg/m ² weekly) + EBRT + Brachytherapy
Emory University [3] [4]	Early	Head and Neck Cancer	Previously untreated, locally advanced, cisplatin-ineligible	Tolinapant (180 mg or 90 mg) + Definitive Radiotherapy (70 Gy in 35 fractions)
Feasibility Study [5]	II	Nasopharyngeal Carcinoma	Newly diagnosed	Cisplatin (40 mg/m ² weekly) + IMRT (without Tolinapant)

Table 2: Efficacy and Safety Outcomes from Clinical Trials

Trial / Reference	Efficacy Outcomes	Safety and Tolerability
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| **CRAIN (Cervical)** [1] | *Primary objective: Establish MTD and RP2D. Secondary: Safety, tolerability, and response rate. | DLTs included: Grade 4 neutropenia ≥7 days; Grade 3/4 febrile neutropenia; Grade 3/4 thrombocytopenia. |* | **Emory (HNSCC)** [3] | *At median 13.8 mos follow-up: 70% (7/10) patients disease-free. 2 pts developed distant metastases. | Well-tolerated. Common AEs: Radiodermatitis, fatigue, dysphagia, pain, dysgeusia, dry mouth. No **tolinapant** dose de-escalation required. |* | **Nasopharyngeal Study** [5] | *1-yr OS: 95.5%; LRC: 95.5%; DMFS: 100%. 21/22 pts (95.5%) completed all 6 cisplatin cycles. | Acute toxicities generally mild/moderate. Grade 3 stomatitis: 27%. No renal impairment. |*

Detailed Experimental Protocols

Protocol: CRAIN Trial (Phase Ib, Cervical Cancer)

This protocol characterizes the safety and initial efficacy of **Tolinapant** combined with standard cisplatin-based chemoradiotherapy [1].

- **3.1.1 Patient Selection**

- **Inclusion Criteria:** Women aged ≥ 16 years with newly diagnosed, histologically proven adenocarcinoma or squamous cell carcinoma of the cervix, stages IB2 to IIIC1 (FIGO 2018). Patients must have an ECOG Performance Status of 0-1 and be suitable for radical radiotherapy and cisplatin.
- **Exclusion Criteria:** Active infection, significant cardiovascular disease, uncontrolled major illness, prior pelvic radiotherapy, and concurrent use of other investigational agents.

- **3.1.2 Treatment Schedule and Dosing**

- **Radiotherapy:**
 - **External Beam Radiotherapy (EBRT):** 45 Gy in 25 daily fractions over 5 weeks.
 - **Brachytherapy:** Following EBRT, using standard schedules (e.g., 28 Gy in 4 fractions with High-Dose-Rate).
- **Chemotherapy:**
 - **Cisplatin:** 40 mg/m² administered intravenously once per week during EBRT (for up to 5-6 cycles).
- **Investigational Drug:**
 - **Tolinapant:** Administered orally in fixed-dose capsules on an outpatient basis. Dosing is daily for seven consecutive days on alternate weeks (weeks 1, 3, and 5 of chemoradiation).
 - **Dose Escalation:** The tested dose levels are 60 mg, 90 mg (starting dose), 120 mg, 150 mg, and 180 mg.

- **3.1.3 Key Assessments and Endpoints**

- **Primary Endpoint:** Incidence of Dose-Limiting Toxicities (DLTs) during the first 12 weeks of treatment to establish the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D).
- **Secondary Endpoints:** Safety and tolerability (graded by CTCAE v5.0), response rate (assessed by RECIST v1.1), and impact on the delivery of planned chemoradiotherapy.
- **Translational Objectives:** Pharmacokinetic (PK) profiling of **Tolinapant**, assessment of biomarker dynamics (e.g., IAP levels, NF- κ B signaling), and evaluation of immune cell activation in blood and tissue samples.

Protocol: Tolinapant with Radiotherapy in Cisplatin-Ineligible HNSCC

This protocol evaluates **Tolinapant** as a radiation sensitizer in patients who are not candidates for cisplatin [3] [4].

• 3.2.1 Patient Selection

- **Inclusion Criteria:** Patients with previously untreated, locally advanced HNSCC who are cisplatin-ineligible. Criteria for ineligibility include age ≥ 70 with comorbidities, pre-existing Grade ≥ 1 peripheral neuropathy, hearing loss, or reduced renal function (creatinine clearance >30 but <50 mL/min).
- **Exclusion Criteria:** Distant metastases, prior head and neck irradiation, active second malignancy requiring therapy, uncontrolled cardiovascular disease, or systemic corticosteroids >20 mg daily prednisone equivalent.

• 3.2.2 Treatment Schedule and Dosing

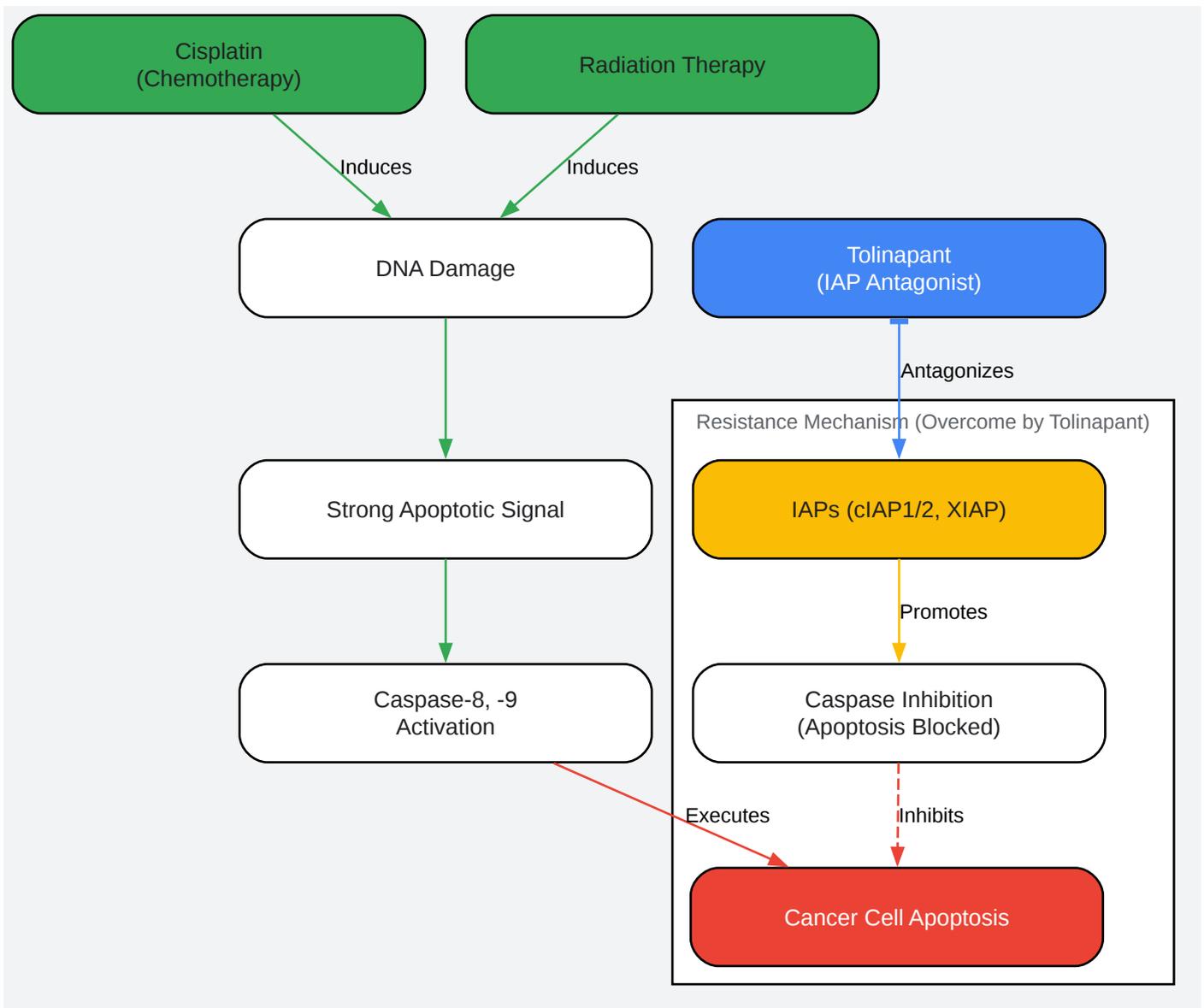
- **Radiotherapy:** Intensity-Modulated RT (IMRT) or proton therapy to a total dose of 70 Gy in 35 fractions over 6-7 weeks.
- **Investigational Drug:**
 - **Tolinapant:** 180 mg orally daily for 7 days during weeks 1, 3, 5, and 7 of radiotherapy. A dose de-escalation to 90 mg is permitted for managing toxicity.

• 3.2.3 Key Assessments and Endpoints

- **Primary Objective:** Safety and tolerability of the combination.
- **Secondary Objectives:** Preliminary efficacy measured by locoregional control, 2-year progression-free survival (PFS), and 2-year overall survival (OS).
- **Exploratory Objectives:** Immunological changes in the tumor microenvironment and peripheral blood, including CD8+ T cell activation and FADD expression.

Signaling Pathways and Workflow

The therapeutic synergy of this combination arises from targeting complementary apoptotic pathways. The diagram below illustrates the underlying molecular mechanism.



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Diagram 1: Mechanism of Synergistic Apoptosis Induction. Cisplatin and Radiation cause DNA damage, initiating a strong apoptotic signal and caspase activation. Cancer cells often resist this by overexpressing IAPs, which block caspase function. **Tolinapant** binds to and antagonizes IAPs, relieving this inhibition and restoring the cell's ability to undergo apoptosis.

The overall workflow for implementing and monitoring this combination therapy in a clinical trial setting is outlined below.



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Diagram 2: Clinical Trial Workflow for Combination Therapy. The protocol begins with careful patient selection and baseline assessments. During the 5-7 week treatment phase, radiotherapy, weekly cisplatin, and

cyclic **Tolinapant** are administered concurrently. Patients undergo rigorous weekly safety and efficacy monitoring, with follow-up and data analysis to determine clinical and biological outcomes.

Discussion and Future Directions

Early-phase trials indicate that the combination of **Tolinapant** with weekly cisplatin and radiotherapy is feasible and has a manageable safety profile. The CRAIN trial is pivotal in defining the RP2D for this triple combination in cervical cancer [1]. Furthermore, the activity of **Tolinapant** with radiotherapy alone in cisplatin-ineligible HNSCC patients suggests its potential as a potent radiosensitizer, making the case for its evaluation with less intensive chemotherapy regimens [3].

Critical considerations for future research include:

- **Optimal Sequencing:** The scheduling of **Tolinapant** (e.g., alternate weeks) relative to chemoradiotherapy cycles needs further optimization to maximize synergy and minimize overlapping toxicities [1] [3].
- **Biomarker Development:** Identifying predictive biomarkers is crucial. Tumor expression of IAPs, FADD, or components of the NF- κ B pathway may help identify patient populations most likely to benefit from this therapy [1] [3].
- **Combination with Immunotherapy:** Given preclinical evidence that IAP antagonism can enhance anti-tumor immunity, future phase II/III trials should explore adding immune checkpoint inhibitors to this backbone [3].

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